2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold in the development of kinase inhibitors and antiviral drugs. The structure features a fused triazine and pyrrole system, which enhances its biological activity by allowing for multiple interactions with target proteins.
The compound is classified under fused heterocycles due to its unique structure that combines two different heterocyclic rings. It has garnered attention for its role in various pharmaceutical applications, including as a component of drugs like avapritinib and remdesivir, which are used in cancer therapy and antiviral treatments respectively .
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
A notable synthesis involves a two-step process where tetracyanoethylene oxide is reacted with triazine precursors to form triazinium dicyanomethylide, followed by cycloaddition reactions with other organic compounds to yield 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives .
The molecular formula for 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is . The structure consists of a pyrrole ring fused to a triazine ring system. The methyl group at position 2 contributes to the compound's stability and reactivity.
The chemical reactivity of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be explored through various reactions:
Technical details include the use of specific catalysts and reaction conditions (e.g., temperature and solvent) that optimize yields and selectivity for desired products .
The mechanism of action for compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold typically involves:
Studies have shown that derivatives of this compound exhibit potent inhibitory activity against various kinases related to cancer therapy and signal transduction pathways involved in cell growth and survival .
Relevant analyses often include spectroscopic techniques (NMR and MS) to confirm structural integrity and purity during synthesis.
The primary applications of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine include:
Research continues into optimizing these compounds for improved efficacy and reduced side effects in clinical applications .
The synthesis of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine heavily relies on functionalized pyrrole intermediates. A pivotal approach involves N-amination followed by cyclization. Methyl-substituted pyrrole-2-carboxylates undergo electrophilic amination using reagents like NH₂Cl or O-(mesitylenesulfonyl)hydroxylamine, yielding N-aminopyrrole intermediates. Subsequent high-temperature cyclization (165°C) with formamide or triethyl orthoformate facilitates triazine ring formation, with the methyl group strategically positioned at C-2 or C-3 of the pyrrole ring [1] [7].
Halogen-metal exchange strategies enable regioselective functionalization. For example, 5-bromopyrrole-2-carbaldehydes undergo magnesium-halogen exchange with i-PrMgCl·LiCl, followed by formylation and Suzuki coupling to install aryl groups adjacent to the methyl substituent. The resulting aldehydes then undergo condensation with ammonium carbonate to form the triazine core [1].
Table 1: Cyclization Conditions for Pyrrole Precursors
Pyrrole Substituent | Aminating Agent | Cyclization Reagent | Temperature | Yield (%) |
---|---|---|---|---|
2-Methyl ester | NH₂Cl | Formamide | 165°C | 75–85 |
3-Methyl carboxylate | O-Ms hydroxylamine | HC(OEt)₃ | 120°C | 68–72 |
5-Bromo-2-formyl | — | (NH₄)₂CO₃ | 100°C | 60–65 |
Transition metal catalysis offers efficient routes to the triazine core. Copper-catalyzed cyclizations enable the formation of the N–N bond under milder conditions. Specifically, Cu(I) catalysts facilitate the intramolecular C–N coupling of α-(methylamino)-β-keto esters derived from methylated pyrroles, forming the bicyclic system at 80–90°C with reduced reaction times (2–4 hours) [7].
Palladium-mediated cross-coupling is critical for installing aryl groups at the C-7 position of methylated derivatives. Brominated pyrrolotriazines undergo Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd(PPh₃)₄, yielding 7-aryl-2-methylpyrrolotriazin-4-amines—key intermediates for kinase inhibitors [1] [7]. Silver(I) oxide has also been utilized for oxidative cyclization of methyl-containing propargylamines, though with moderate regioselectivity for 2-methyl isomers [5].
Bromohydrazone intermediates serve as linchpins for constructing the pyrrole ring. Acid-catalyzed condensation of 2-bromo-1,1-dimethoxyethane with N-Cbz hydrazine occurs optimally with concentrated H₃PO₄, yielding bromohydrazone 31 in >90% purity. Subsequent C-alkylation with sodium ethoxalylacrylate derivatives forms ketoester 32, which undergoes acid-catalyzed cyclization (45°C) to protected 1-aminopyrroles [1].
Critical optimization involves solvent polarity: less polar solvents (toluene) improve alkylation yields by minimizing enolate hydrolysis. After hydrogenolytic Cbz removal, the resulting 1-aminopyrrole 34 reacts with formamidine acetate to annulate the triazine ring, installing the 4-amine group directly. The methyl group is introduced via alkylation of the ethoxalylacrylate precursor before cyclization [1].
Table 2: Bromohydrazone Synthesis Optimization
Acid Additive | Reaction Time (h) | Solvent for Alkylation | Cyclization Yield (%) |
---|---|---|---|
H₃PO₄ (conc.) | 1.5 | Toluene | 88 |
HCl | 3.0 | THF | 62 |
TFA | 2.5 | DCM | 71 |
Multistep sequences enable precise methyl and amine group placement. Orthogonal protection-deprotection strategies are exemplified by the synthesis of 4-aminoderivatives. 3-Methyl-1H-pyrrole-2-carboxamide undergoes N-amination (NaOH/NH₄Cl/NaClO), followed by Boc protection of the hydrazine nitrogen. Carbamate formation with Boc-L-alanine and EDC·HCl yields 10, which undergoes regioselective cyclization to the triazinone. Acidic hydrolysis then converts the triazinone to the 4-amine [7].
Functional group interconversions allow methyl group introduction at various stages. For instance, 4-chloropyrrolotriazines (from POCl₃ treatment) undergo Pd-catalyzed cyanation, followed by methylmagnesium bromide addition to form methyl ketones, which are converted to 4-amines via the Chapman rearrangement. Alternatively, Stille coupling with methylstannane installs the methyl group directly onto the triazine ring [7] [8].
Pyrrolo[1,2-d][1,3,4]oxadiazines serve as precursors to 2-methylpyrrolotriazin-4-amines via nucleophile-induced rearrangements. Treatment of 3-methyl-substituted oxadiazines with sulfur-based nucleophiles (e.g., Li[Me₃AlSPh] or NaSMe) triggers ring opening and recyclization, yielding triazinones with retention of configuration at the methyl-bearing stereocenter. Enantiomeric excess remains >98% when chiral methyl groups are present [7].
Mechanistic insights reveal that nucleophilic attack at the oxadiazine C-8a position opens the ring, forming a linear intermediate. Spontaneous intramolecular cyclization via amide nitrogen attack on the adjacent carbonyl forms the triazinone. Acidic conditions are avoided as they promote decomposition, but sodium methoxide facilitates the rearrangement at 25°C, albeit with partial racemization (∼15% ee loss) [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2